2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol
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Overview
Description
2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxyphenyl group, and a piperazinyl group, all connected through an imino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the condensation of an aldehyde or ketone with a primary amine. For instance, one common method involves the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . The reaction is usually carried out at room temperature, and the product is obtained by filtration and washing with methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenol derivatives.
Scientific Research Applications
2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol: Similar structure but with different substituents.
4-bromo-2-((E)-{[4-(2-hydroxyphenyl)-1-piperazinyl]imino}methyl)phenol: Contains a bromine atom instead of an ethoxy group.
Uniqueness
2-ethoxy-4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H25N3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-ethoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-20-14-16(8-9-18(20)24)15-21-23-12-10-22(11-13-23)17-6-4-5-7-19(17)25-2/h4-9,14-15,24H,3,10-13H2,1-2H3/b21-15+ |
InChI Key |
LCVPUZSSIUHCTP-RCCKNPSSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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